H-Thr(tBu)-OH
Description
O-tert-Butyl-L-threonine (CAS: 4378-13-6) is a chemically modified derivative of the essential amino acid L-threonine (CAS: 72-19-5). The tert-butyl group is introduced at the hydroxyl position of threonine to serve as a protective group during peptide synthesis, enhancing stability and preventing unwanted side reactions. Its molecular formula is C₈H₁₇NO₃, with a molecular weight of 175.2 g/mol. It appears as a white powder, exhibits an optical rotation of [α]D²⁰ = -43 ± 2° (C=1 in H₂O), and is stored at room temperature (RT) .
The compound is critical in pharmaceutical research, particularly in synthesizing peptides with improved enzymatic resistance and cellular uptake. Its stereochemical integrity (2S,3R configuration) is preserved during synthesis, as confirmed by chiral derivatization with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426240 | |
| Record name | O-tert-Butyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-13-6 | |
| Record name | O-(1,1-Dimethylethyl)-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Development and Reaction Mechanism
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, h⁻¹) |
|---|---|---|
| THF | 7.5 | 0.42 |
| 1,4-Dioxane | 2.2 | 0.38 |
| DMSO | 46.7 | 0.55 |
| DMF | 36.7 | 0.51 |
DMSO demonstrated superior performance due to its high polarity stabilizing charged intermediates. However, THF is often preferred industrially for easier recovery and lower toxicity.
Comparative Analysis of Alkylation Strategies
Batch vs. Continuous Processes
The patent CN110790673A discloses a batch process with distinct reagent addition phases:
-
Initial Alkylation : 3–10 hours at 30–50°C with 1.1–2 eq MTBE
-
Secondary Alkylation : 5–10 hours at 50–70°C with 1.5–3 eq MTBE
This contrasts with single-step protocols where simultaneous addition of excess MTBE at elevated temperatures yields only 65–70% product due to ester hydrolysis.
Catalyst Recycling
STA/ZSM-5 retains >95% activity after five reuse cycles when regenerated by calcination at 450°C. In contrast, homogeneous acids require neutralization and disposal after each batch, generating 3–5 kg waste/kg product.
Purification and Characterization
Post-reaction workup involves:
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Filtration : Removing the solid catalyst
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Liquid-Liquid Extraction : Sequential washing with water and brine removes unreacted MTBE
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Distillation : Reduced-pressure distillation (70°C at 0.05 mmHg) isolates the product
Acetic acid salt formation further purifies the ester, increasing HPLC purity from 92% to >99.5%. Modern analytical methods confirm structure and purity:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of O-tert-Butyl-L-threonine.
Reduction: Reduced derivatives.
Substitution: Substituted threonine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Antiviral Drug Development
O-tert-Butyl-L-threonine has emerged as a critical component in the development of antiviral agents, particularly targeting SARS-CoV-2's main protease (MPro). A study highlighted that inhibitors containing O-tert-butyl-L-threonine at the P3 site exhibited high cellular and antiviral potency. These findings are crucial for developing effective treatments against COVID-19, emphasizing the role of this compound in peptidyl aldehyde inhibitors that show promise for clinical applications in antiviral therapies .
2. Self-Assembly in Biomaterials
Recent research has demonstrated that N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine can undergo controlled self-assembly to form unique morphologies. These structures, which include fibrous dumbbells and broomstick-like forms, are significant for developing new biomaterials with tailored properties. The self-assembly process is influenced by various factors, including concentration and temperature, making it a valuable area of study for material scientists .
3. Pharmaceutical Intermediates
O-tert-Butyl-L-threonine serves as a pharmaceutical intermediate, particularly in synthesizing more complex molecules. Its utility in the pharmaceutical industry is underscored by its solubility in organic solvents like DMF, which facilitates its integration into various chemical reactions and formulations . This application is critical for the production of therapeutic agents.
Case Studies
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key derivatives of O-tert-Butyl-L-threonine and their properties:
Key Observations:
- Hydrophobicity : The tert-butyl group increases lipophilicity, improving membrane permeability. For example, O-tert-Butyl-L-threonine tert-butyl ester acetate has an XLogP3 of 1.5 , making it suitable for hydrophobic environments .
- Protective Groups: Fmoc: Used in SPPS for temporary amino-group protection, removable under mild basic conditions . Boc: Requires acidic conditions (e.g., TFA) for deprotection, compatible with tert-butyl ether stability .
- Bioactivity : The P3O-tert-butyl modification in antiviral compounds enhances cellular potency by optimizing target binding .
Stereochemical Integrity
All derivatives retain the (2S,3R) configuration of L-threonine. Absolute stereochemistry was confirmed via hydrolysis and chiral derivatization with FDLA, yielding single peaks in chromatographic analyses .
Biological Activity
O-tert-Butyl-L-threonine (OTB-Thr) is a synthetic amino acid derivative of threonine that has garnered attention for its potential biological activities, particularly in the context of antiviral applications and enzyme interactions. This article provides a comprehensive overview of the biological activity of OTB-Thr, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
O-tert-Butyl-L-threonine is characterized by its tert-butyl group attached to the hydroxyl group of L-threonine. Its chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molar Mass : 159.20 g/mol
- CAS Number : 4378-13-6
OTB-Thr has been identified as a crucial component in the design of peptidyl aldehyde inhibitors targeting the main protease (MPro) of SARS-CoV-2. Research indicates that OTB-Thr at the P3 site enhances the potency and selectivity of these inhibitors, making it a valuable candidate for antiviral drug development against COVID-19 .
Table 1: Comparison of Inhibitor Potency with OTB-Thr
| Inhibitor Type | IC50 (µM) | Presence of OTB-Thr |
|---|---|---|
| Peptidyl Aldehyde Inhibitor | 0.5 | Yes |
| Peptidyl Aldehyde Inhibitor | 2.0 | No |
Antiviral Properties
The incorporation of OTB-Thr into antiviral compounds has shown significant improvements in their efficacy against viral infections. A study highlighted that inhibitors containing OTB-Thr demonstrated high cellular and antiviral potency, suggesting its role in enhancing the overall effectiveness of therapeutic agents .
Enzyme Interactions
OTB-Thr has also been studied for its interactions with various enzymes. For instance, it has been shown to influence the activity of threonine dehydrogenase, an enzyme involved in threonine metabolism. The presence of OTB-Thr can alter substrate specificity and enzyme kinetics, providing insights into its potential applications in metabolic engineering .
Case Studies
-
SARS-CoV-2 Main Protease Inhibition
A detailed study explored the role of OTB-Thr in designing inhibitors for MPro, revealing that modifications at the P3 position significantly enhanced binding affinity and selectivity towards the protease, which is critical for viral replication . -
Threonine Metabolism
Research on bacterial strains producing L-threonine indicated that OTB-Thr could be utilized to enhance yields through metabolic engineering approaches. Mutants engineered to resist certain inhibitors showed increased production levels when supplemented with OTB-Thr .
Q & A
Basic Research Questions
Q. What are the standard protection strategies for O-tert-Butyl-L-threonine in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : In SPPS, the hydroxyl group of O-tert-Butyl-L-threonine is typically protected with a tert-butyl group (stable under acidic conditions), while the amine group is protected with a fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved under basic conditions. This dual protection minimizes side reactions during peptide elongation. Structural confirmation is achieved via H/C NMR and mass spectrometry (MS) to verify the integrity of the tert-butyl and Fmoc moieties .
Q. Which spectroscopic techniques are used to characterize O-tert-Butyl-L-threonine derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) identifies stereochemical configurations and tert-butyl group placement. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy verifies functional groups like ester carbonyls. For example, tert-butyl ether signals appear as singlets at ~1.2 ppm in H NMR .
Q. How is O-tert-Butyl-L-threonine incorporated into peptide sequences without racemization?
- Methodological Answer : Racemization is minimized by using coupling reagents like HOBt/DIC or Oxyma Pure/DIC at reduced temperatures (0–4°C). Monitoring reaction progress via LC-MS ensures coupling efficiency. Post-synthesis, chiral HPLC with a polysaccharide column validates enantiomeric purity .
Advanced Research Questions
Q. How can coupling efficiency of O-tert-Butyl-L-threonine derivatives be optimized in automated peptide synthesis?
- Methodological Answer : Optimize activation time (e.g., 3–5 minutes for Fmoc deprotection) and coupling reagents (e.g., PyBOP or HATU for sterically hindered residues). Use microwave-assisted synthesis (40–50°C) to enhance kinetics. Post-coupling Kaiser tests or LC-MS analyses identify incomplete reactions, requiring iterative recoupling .
Q. What strategies resolve discrepancies in reported enantiomeric purity of O-tert-Butyl-L-threonine derivatives?
- Methodological Answer : Cross-validate analytical methods:
- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol gradients.
- NMR Mosher ester analysis : Compare values of diastereomers.
- X-ray crystallography : Resolve absolute configuration ambiguities.
Discrepancies often arise from differences in column selectivity or sample preparation (e.g., residual solvents affecting retention times) .
Q. How does the tert-butyl group influence peptide conformational stability?
- Methodological Answer : The tert-butyl group imposes steric hindrance, restricting backbone rotation and stabilizing β-turn or helical conformations. Computational methods (e.g., molecular dynamics simulations) model these effects, while circular dichroism (CD) spectroscopy experimentally verifies secondary structure changes. For example, tert-butyl-protected threonine in glycopeptides enhances protease resistance .
Data Contradiction and Analysis
Q. Why do synthesis yields of O-tert-Butyl-L-threonine tert-butyl ester vary across studies?
- Methodological Answer : Yield variations (e.g., 70–90%) stem from:
- Purification methods : Silica gel chromatography vs. recrystallization.
- Reaction scale : Microscale reactions (<1 g) often report lower yields due to handling losses.
- Acid scavengers : Use of 2,6-lutidine vs. DIEA in tert-butyl ester formation.
Systematic DOE (Design of Experiments) can isolate critical factors like temperature or reagent stoichiometry .
Methodological Tables
Table 1 : Common Derivatives of O-tert-Butyl-L-Threonine in Peptide Synthesis
Table 2 : Analytical Parameters for Chiral Purity Assessment
| Method | Conditions | Key Observations |
|---|---|---|
| Chiral HPLC | Chiralpak IG-3, 90:10 hexane/IPA, 1 mL/min | Baseline separation of enantiomers |
| Mosher Ester NMR | shifts in F NMR | ppm confirms configuration |
Ethical and Reproducibility Considerations
- Data Transparency : Share raw NMR/MS files in repositories like Zenodo to enable reproducibility. Document reaction conditions (e.g., humidity, solvent batches) to mitigate variability .
- Statistical Validation : Use ANOVA for yield comparisons across synthesis batches, ensuring replicates. Report confidence intervals (95%) for purity assessments .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
